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Compound of Interest

Compound Name: N-Methylpyrrolidone

Cat. No.: B10776118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methylpyrrolidone (NMP), a versatile aprotic solvent, has garnered significant attention in

the pharmaceutical sciences for its exceptional solubilizing properties and its role as a

penetration enhancer.[1] Its biocompatibility and miscibility with water and other common

organic solvents make it a valuable excipient in a variety of drug delivery systems.[1][2][3] This

document provides detailed application notes and experimental protocols for the use of NMP in

drug formulation and delivery studies, with a focus on its application as a solubilizer, a

transdermal penetration enhancer, and a key component in in-situ forming implants.

Physicochemical Properties of N-Methylpyrrolidone
A comprehensive understanding of NMP's physicochemical properties is crucial for its effective

application in pharmaceutical formulations.
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Property Value Reference

Molecular Formula C5H9NO [3]

Molecular Weight 99.13 g/mol [4]

Appearance
Colorless to slightly yellow

liquid
[1]

Boiling Point 202-204 °C [3]

Melting Point -24 °C [3]

Flash Point 91 °C [3]

Density 1.028 g/cm³ [3]

Viscosity (at 25°C) 1.65 cP [4]

log P (octanol-water) -0.40 [3]

Solubility in Water Miscible [3]

Application 1: NMP as a Solubilizing Agent
NMP is a powerful solvent capable of significantly enhancing the solubility of poorly water-

soluble drugs, thereby improving their bioavailability.[5] It is believed to act as both a cosolvent

and a complexing agent to achieve this effect.[6][7]

Quantitative Data: Solubility Enhancement of Poorly
Soluble Drugs
The following table summarizes the solubility enhancement of various drugs in a 20% v/v NMP

in water solution compared to their intrinsic solubility in water.
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Drug
Intrinsic Solubility
(Sint) in Water
(µg/mL)

Solubility in 20%
v/v NMP (S0.2)
(µg/mL)

Solubility
Enhancement
(S0.2/Sint)

Phenobarbital 1,170 18,400 15.7

Griseofulvin 14.5 1,280 88.3

Phenytoin 31.7 1,280 40.4

Ketoprofen 520 25,000 48.1

Estrone 2.9 240 82.8

Testosterone 11.5 1,610 140.0

Ibuprofen 77.5 22,100 285.2

Amiodarone 0.5 400 800.0

Carbendazim 7.9 1,100 139.2

2-Phenoxypropionic

acid
2,700 75,000 27.8

Data sourced from Sanghvi et al. (2008).[6][7]

Experimental Protocol: Determination of Drug Solubility
in NMP-Water Mixtures
This protocol outlines the steps to determine the equilibrium solubility of a drug in various NMP-

water concentrations.

Materials:

Drug substance

N-Methylpyrrolidone (pharmaceutical grade)

Purified water
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Shake-flask apparatus or orbital shaker in a temperature-controlled environment

Centrifuge

Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

Preparation of Cosolvent Mixtures: Prepare a series of NMP-water mixtures at different

volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% NMP in water).

Sample Preparation: Add an excess amount of the drug to vials containing a fixed volume of

each cosolvent mixture and a control (purified water). Ensure that solid drug remains

undissolved to confirm saturation.

Equilibration: Seal the vials and place them in a shake-flask apparatus or orbital shaker.

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined

period (e.g., 24-72 hours) to reach equilibrium.[8]

Sample Collection and Preparation: After equilibration, allow the suspensions to settle.

Withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any

undissolved drug particles.

Drug Quantification: Dilute the filtered samples with a suitable solvent to a concentration

within the analytical instrument's linear range. Analyze the samples to determine the drug

concentration.

Data Analysis: Calculate the solubility of the drug in each NMP-water mixture and the

solubility enhancement factor relative to the aqueous solubility.
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Workflow for Solubility Determination

Application 2: NMP as a Transdermal Penetration
Enhancer
NMP is an effective penetration enhancer for both hydrophilic and lipophilic drugs, facilitating

their transport across the stratum corneum.[9][10] The proposed mechanisms include a co-
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transport or solvent drag effect and interaction with skin lipids and proteins.[11][12]

Quantitative Data: Enhancement of Drug Permeation
Drug NMP Concentration

Permeation
Enhancement Ratio

Reference

Propranolol 10% ~2 [11]

Lidocaine >80% (v/v) Significant increase [9]

Lidocaine-HCl 50% (v/v) 4.3 [9]

Prilocaine-HCl 50% (v/v) 2.6 [9]

Experimental Protocol: In Vitro Skin Permeation Study
using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the effect of NMP on the

transdermal permeation of a drug.

Materials:

Franz diffusion cells

Excised skin membrane (e.g., human cadaver skin, porcine ear skin)[13][14]

Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing

agent like polysorbate 80 to maintain sink conditions)

Drug formulation with and without NMP

Magnetic stirrer and stir bars

Water bath or heating block to maintain 32 °C

Syringes for sampling

Analytical instrument for drug quantification (e.g., HPLC-UV)
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Procedure:

Skin Membrane Preparation: Thaw the frozen skin at room temperature. Cut the skin into

appropriate sizes to fit the Franz diffusion cells. If using full-thickness skin, ensure the

subcutaneous fat is removed.

Franz Cell Assembly: Mount the skin membrane between the donor and receptor

compartments of the Franz diffusion cell, with the stratum corneum side facing the donor

compartment.

Receptor Compartment Filling: Fill the receptor compartment with pre-warmed (32 °C)

receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small

magnetic stir bar in the receptor compartment.

Equilibration: Place the assembled Franz cells in a water bath or heating block set to

maintain the skin surface temperature at 32 °C. Allow the skin to equilibrate for about 30

minutes.

Formulation Application: Apply a known amount of the drug formulation (with or without

NMP) to the skin surface in the donor compartment.

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an

aliquot of the receptor medium from the sampling port and replace it with an equal volume of

fresh, pre-warmed receptor medium.

Drug Quantification: Analyze the collected samples for drug concentration using a validated

analytical method.

Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin

over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Calculate the enhancement ratio by dividing the flux of the drug from the NMP-containing

formulation by the flux from the control formulation.
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Workflow for In Vitro Skin Permeation Study
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Application 3: NMP in In-Situ Forming Implants
NMP is a key solvent in the formulation of in-situ forming implants (ISFIs), which are injectable

liquid formulations that transform into a solid or semi-solid depot upon injection.[15] This

system is used for the sustained release of drugs. The formation of the implant is triggered by

the diffusion of NMP into the surrounding aqueous environment and the influx of water into the

formulation, causing the polymer to precipitate.

Quantitative Data: Drug Release from In-Situ Forming
Implants
The release kinetics from ISFIs are influenced by factors such as polymer type, polymer

concentration, and the physicochemical properties of the drug.

Drug Property
Initial Burst
Release (24h)

Duration of
Release

Reference

Hydrophilic 22.8% - 68.4% < 60 days [15]

Hydrophobic 1.8% - 18.9% 60 - 285 days [15]

Data for a formulation of 50 mg/g drug in 1:2 w/w PLGA:NMP.[15]

Experimental Protocol: In Vitro Release Testing of In-
Situ Forming Implants
This protocol describes a general method for evaluating the in-vitro release of a drug from an

NMP-based ISFI.

Materials:

Drug-loaded ISFI formulation (drug and polymer dissolved in NMP)

Release medium (e.g., phosphate-buffered saline pH 7.4)

Vials or a USP dissolution apparatus (e.g., Apparatus 2)
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Temperature-controlled shaker or water bath

Syringes and needles for injection

Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

Formulation Preparation: Prepare the ISFI formulation by dissolving the polymer (e.g.,

PLGA) and the drug in NMP.

Release Medium Preparation: Fill vials or dissolution vessels with a defined volume of the

release medium.

Implant Formation: Inject a precise volume of the ISFI formulation into the release medium. A

solid or semi-solid implant will form upon contact with the aqueous environment.

Incubation: Place the vials or vessels in a shaker or water bath maintained at 37 °C with

gentle agitation.

Sampling: At specified time points, withdraw the entire release medium and replace it with

fresh, pre-warmed medium. Alternatively, withdraw an aliquot and replace it with an equal

volume of fresh medium.

Drug Quantification: Analyze the collected release media for drug content using a validated

analytical method.

Data Analysis: Calculate the cumulative percentage of drug released over time.

For more reproducible results, an adapter-based method can be employed to control the shape

and size of the formed implant.[16][17]
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Workflow for In Vitro Release from In-Situ Implant

Safety Considerations
While NMP is a valuable excipient, it is important to be aware of its safety profile. NMP can

cause skin and eye irritation.[18] It is classified as a reproductive toxicant in animal studies, and

appropriate handling precautions, such as wearing gloves, should be taken, especially by
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women of childbearing age.[18] The use of NMP in pharmaceutical formulations is subject to

regulatory guidelines.[18]

Conclusion
N-Methylpyrrolidone is a versatile and effective excipient in pharmaceutical formulation and

drug delivery. Its strong solubilizing power, ability to enhance transdermal penetration, and its

essential role in in-situ forming implants make it a valuable tool for addressing challenges with

poorly soluble drugs and for developing novel drug delivery systems. The protocols and data

presented in these application notes provide a foundation for researchers to explore and utilize

NMP in their drug development endeavors. Adherence to detailed experimental protocols and

safety guidelines is essential for obtaining reliable data and ensuring safe handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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